4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid
Overview
Description
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid is a chemical compound with the molecular formula C22H16N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
An imidazole derivative similar to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid was synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole, the core structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid, is known for its broad range of chemical and biological properties. It is an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid include a molecular weight of 340.38 and a boiling point of 596.9°C at 760 mmHg .Scientific Research Applications
Fluorescent Chemosensors
A study by Emandi, Flanagan, and Senge (2018) introduces imidazole derivatives, including one closely related to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid, as reversible luminescent sensors for detecting cyanide and mercury ions. These sensors operate through fluorescence quenching mechanisms and have demonstrated effective sensing capabilities in a CH3CN/H2O system, with low detection limits for cyanide ions. The reversibility and reusability of these sensors for detecting CN- and Hg2+ ions highlight their potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).
Antimicrobial Studies
Dahiya (2008) synthesized a novel series of imidazole analogs, including compounds structurally similar to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid, which exhibited potent antimicrobial activity against pathogenic fungi and bacteria. This research highlights the compound's potential as a framework for developing new antimicrobial agents, particularly against strains resistant to conventional treatments (Dahiya, 2008).
Synthesis and Antibacterial Activity
Research by Dabholkar and Tripathi (2011) on the synthesis and antibacterial activities of imidazole derivatives emphasizes the compound's utility in generating novel agents that can effectively combat bacterial infections. Their work involves creating compounds through complex synthetic pathways that exhibit significant activity against various gram-positive and gram-negative bacteria (Dabholkar & Tripathi, 2011).
Coordination Polymers and Material Science
A study by Hu et al. (2011) explores the synthesis of metal-organic frameworks (MOFs) using imidazole-based synthons, demonstrating the compound's role in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies. These MOFs exhibit unique properties such as ferroelectric behavior and weak antiferromagnetic character, opening new avenues for research in material science (Hu et al., 2011).
Antioxidant Activity
Naik, Kumar, and Rangaswamy (2012) synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles to assess their antioxidant properties. This research suggests the compound's potential in developing antioxidants that could mitigate oxidative stress-related diseases (Naik, Kumar, & Rangaswamy, 2012).
Future Directions
properties
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXPNUSETAZHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203487 | |
Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid | |
CAS RN |
5496-35-5 | |
Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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